molecular formula C12H10N4O B12497653 5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12497653
M. Wt: 226.23 g/mol
InChI Key: LTBRKZHPSJAFKI-UHFFFAOYSA-N
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Description

5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

The synthesis of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with formic acid, followed by cyclization to form the desired triazolopyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds, such as:

The uniqueness of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C12H10N4O/c1-8-13-10(9-5-3-2-4-6-9)7-11-14-15-12(17)16(8)11/h2-7H,1H3,(H,15,17)

InChI Key

LTBRKZHPSJAFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NNC(=O)N12)C3=CC=CC=C3

Origin of Product

United States

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